molecular formula C12H13N3OS2 B2560473 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893156-81-5

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2560473
M. Wt: 279.38
InChI Key: URIJBHDJHQZOEC-UHFFFAOYSA-N
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Description

“N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a compound that is likely to be a derivative of 2-aminothiazole . 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Wu and coworkers designed and prepared a number of new N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides .

Scientific Research Applications

Synthesis and Molecular Characterization

One area of research focuses on developing novel synthetic routes for derivatives of thiadiazole compounds. For instance, Yu et al. (2014) synthesized N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives via carbodiimide condensation, highlighting a convenient and fast method for preparing these compounds, which were then characterized by various analytical techniques Synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives Promoted by Carbodiimide Condensation.

Anticancer Applications

Research also delves into the potential anticancer properties of thiadiazole derivatives. Abu-Melha (2021) investigated N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds for their anticancer activities, utilizing molecular modeling and cytotoxic evaluations against various cancer cell lines, demonstrating significant cytotoxic results Synthesis, Molecular Modeling, and Anticancer Screening of Some New Imidazothiadiazole Analogs.

Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, evaluating their anticancer activity against human lung adenocarcinoma cells, with certain derivatives showing high selectivity and potency, indicating potential therapeutic applications Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . The 2-aminothiazole scaffold, which “N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is likely a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

properties

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-8-5-3-4-6-10(8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIJBHDJHQZOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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